molecular formula C14H16N2O3 B11856136 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 78999-51-6

9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione

Cat. No.: B11856136
CAS No.: 78999-51-6
M. Wt: 260.29 g/mol
InChI Key: DJSMFPOOTHEQMK-UHFFFAOYSA-N
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Description

9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione typically involves multi-step organic reactions. One common method includes the use of Prins cyclization, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the cyclization of an aldehyde with an amine in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to its production.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound binds to the active site of the protein, blocking its function and thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring. This structural feature imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

78999-51-6

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

7-benzyl-1-oxa-7,10-diazaspiro[4.5]decane-6,9-dione

InChI

InChI=1S/C14H16N2O3/c17-12-10-16(9-11-5-2-1-3-6-11)13(18)14(15-12)7-4-8-19-14/h1-3,5-6H,4,7-10H2,(H,15,17)

InChI Key

DJSMFPOOTHEQMK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C(=O)N(CC(=O)N2)CC3=CC=CC=C3)OC1

Origin of Product

United States

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